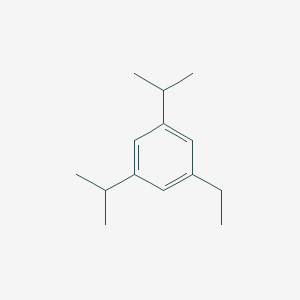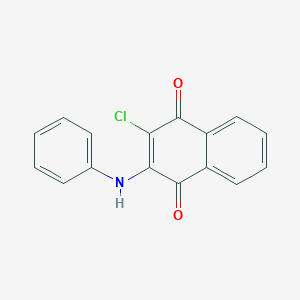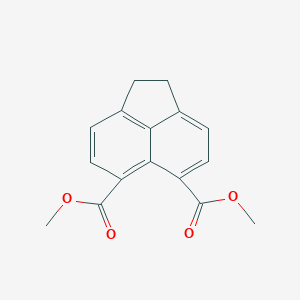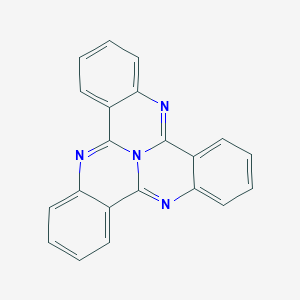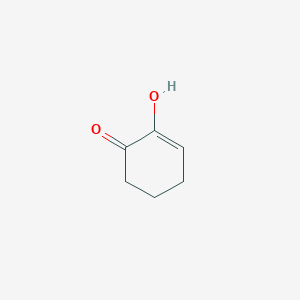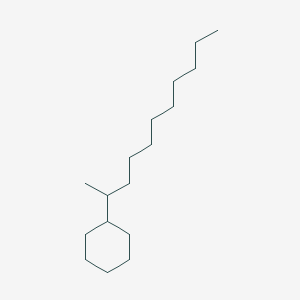
(1-Methyldecyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyldecyl)cyclohexane, also known as MDCH, is a chemical compound that belongs to the family of cycloalkanes. It is a colorless liquid and has a molecular formula of C16H32. MDCH is commonly used in the field of scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of (1-Methyldecyl)cyclohexane is not fully understood. However, it is believed that (1-Methyldecyl)cyclohexane interacts with cell membranes and alters their properties. This leads to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
(1-Methyldecyl)cyclohexane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. Additionally, (1-Methyldecyl)cyclohexane has been shown to inhibit the growth of cancer cells and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1-Methyldecyl)cyclohexane in lab experiments is its low toxicity. It is also relatively inexpensive and readily available. However, (1-Methyldecyl)cyclohexane has a low boiling point and can be difficult to handle in some experiments. Additionally, (1-Methyldecyl)cyclohexane has a low solubility in water, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on (1-Methyldecyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Methyldecyl)cyclohexane and related compounds. Additionally, research is needed to further understand the mechanism of action of (1-Methyldecyl)cyclohexane and its effects on cellular signaling pathways. Finally, there is a need for more research on the potential medical applications of (1-Methyldecyl)cyclohexane, including its use as an anti-inflammatory and analgesic agent, as well as its potential as a treatment for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (1-Methyldecyl)cyclohexane is a versatile chemical compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the extraction and purification of organic compounds, as well as for use in gas chromatography and mass spectrometry. Additionally, (1-Methyldecyl)cyclohexane has potential medical applications as an anti-inflammatory and analgesic agent, as well as a treatment for cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of (1-Methyldecyl)cyclohexane and its potential applications.
Synthesemethoden
(1-Methyldecyl)cyclohexane can be synthesized by the catalytic hydrogenation of cyclododecene. This process involves the reaction of cyclododecene with hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction takes place at high temperature and pressure, and the resulting product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
(1-Methyldecyl)cyclohexane has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of organic compounds. (1-Methyldecyl)cyclohexane is also used as a reference standard in gas chromatography and mass spectrometry. Additionally, (1-Methyldecyl)cyclohexane is used as a substrate for enzyme-catalyzed reactions and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
13151-77-4 |
|---|---|
Produktname |
(1-Methyldecyl)cyclohexane |
Molekularformel |
C17H34 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
undecan-2-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
HTLTZXFLCWUBHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCCC(C)C1CCCCC1 |
Synonyme |
(1-Methyldecyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



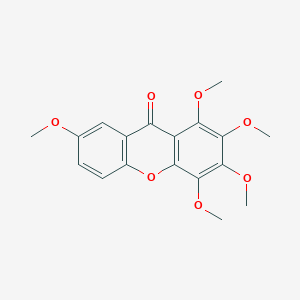
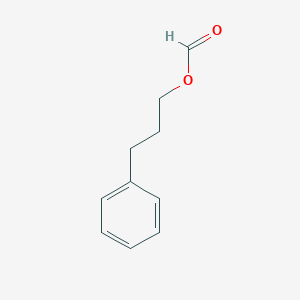
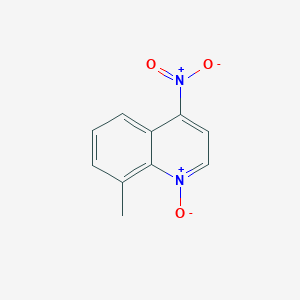
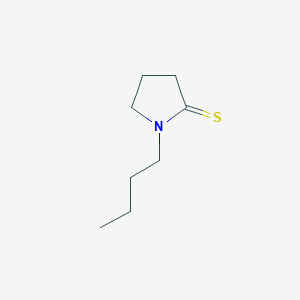
![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
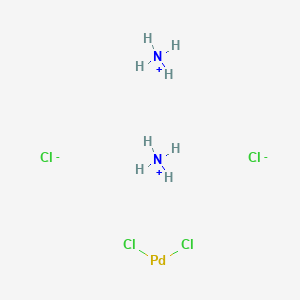
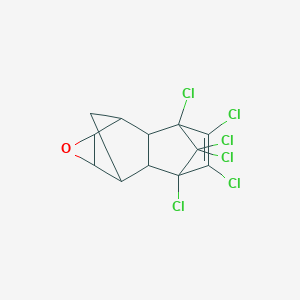
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
